2-Methoxy-4-azatricyclo[4.2.1.03,]nonane
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Overview
Description
2-Methoxy-4-azatricyclo[42103,]nonane is a complex organic compound with the molecular formula C9H15NO It is characterized by its unique tricyclic structure, which includes a nitrogen atom and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-azatricyclo[4.2.1.03,]nonane typically involves multi-step organic reactions. One common method involves the radical C-carbonylation of methylcyclohexylamines. This process includes the generation of δ-hydroxylalkyl radicals, which react with carbon monoxide to form the corresponding acyl radicals. The cyclization is achieved under high pressure of carbon monoxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Cold-chain transportation is often required to maintain the stability of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4-azatricyclo[4.2.1.03,]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroalkanes and lactams.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Lead tetraacetate (Pb(OAc)4) and potassium carbonate (K2CO3) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: N-bromosuccinimide (NBS) can be used for bromination reactions.
Major Products:
Oxidation: Nitroalkanes, lactams.
Reduction: Amines.
Substitution: Brominated derivatives.
Scientific Research Applications
2-Methoxy-4-azatricyclo[4.2.1.03,]nonane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methoxy-4-azatricyclo[4.2.1.03,]nonane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The presence of the methoxy group and the nitrogen atom in its structure allows for unique interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
- 2-Methoxy-4-(2-methyloxolan-3-yl)sulfonyl-4-azatricyclo[4.2.1.03,7]nonane
- 1-Methoxycarbonyl-4-azatricyclo[2.2.1.02,6]heptane
Comparison: Compared to similar compounds, 2-Methoxy-4-azatricyclo[4.2.1.03,]nonane is unique due to its specific tricyclic structure and the presence of a methoxy group. This structural uniqueness imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-methoxy-4-azatricyclo[4.2.1.03,7]nonane |
InChI |
InChI=1S/C9H15NO/c1-11-9-5-2-6-4-10-8(9)7(6)3-5/h5-10H,2-4H2,1H3 |
InChI Key |
TZOOLEYBBCCZBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1C2CC3CNC1C3C2 |
Origin of Product |
United States |
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